H-D-Arg(Tos)-OH

Descripción general

Descripción

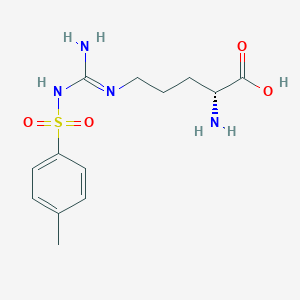

H-D-Arg(Tos)-OH: Nα-(p-Toluenesulfonyl)-D-arginine , is a derivative of the amino acid arginine. This compound is characterized by the presence of a toluenesulfonyl (Tos) group attached to the nitrogen atom of the arginine molecule. The addition of the Tos group modifies the chemical properties of arginine, making it useful in various chemical and biological applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of H-D-Arg(Tos)-OH typically involves the protection of the amino group of D-arginine with a toluenesulfonyl group. The process can be summarized as follows:

Protection of the Amino Group: D-arginine is reacted with p-toluenesulfonyl chloride in the presence of a base such as sodium hydroxide or triethylamine. This reaction results in the formation of Nα-(p-Toluenesulfonyl)-D-arginine.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated purification systems may be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: H-D-Arg(Tos)-OH can undergo various chemical reactions, including:

Substitution Reactions: The Tos group can be substituted with other functional groups under appropriate conditions.

Hydrolysis: The Tos group can be removed through hydrolysis, regenerating the free amino group of D-arginine.

Coupling Reactions: this compound can participate in peptide coupling reactions to form peptide bonds with other amino acids or peptides.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used to substitute the Tos group.

Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the Tos group.

Coupling Reactions: Coupling agents like carbodiimides (e.g., EDC, DCC) are commonly used in peptide synthesis.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted derivatives of D-arginine can be obtained.

Hydrolysis Products: The primary product is D-arginine.

Peptide Products: Peptides containing D-arginine residues can be synthesized.

Aplicaciones Científicas De Investigación

Chemistry: H-D-Arg(Tos)-OH is used as a building block in peptide synthesis. The Tos group serves as a protecting group, allowing selective reactions at other functional sites.

Biology: In biological research, this compound is used to study the role of arginine residues in proteins and peptides. It can be incorporated into synthetic peptides to investigate protein-protein interactions and enzyme-substrate specificity.

Medicine: this compound has potential applications in drug development. Modified peptides containing D-arginine residues can exhibit enhanced stability and bioavailability, making them suitable for therapeutic use.

Industry: In the pharmaceutical and biotechnology industries, this compound is used in the synthesis of peptide-based drugs and diagnostic agents.

Mecanismo De Acción

The mechanism of action of H-D-Arg(Tos)-OH is primarily related to its role as a protected form of D-arginine. The Tos group protects the amino group, allowing selective reactions at other sites. Upon removal of the Tos group, the free amino group of D-arginine can participate in various biochemical processes, including enzyme catalysis and protein interactions.

Comparación Con Compuestos Similares

Nα-(p-Toluenesulfonyl)-L-arginine: The L-isomer of H-D-Arg(Tos)-OH, which has similar chemical properties but different biological activity due to the stereochemistry.

Nα-(Benzyloxycarbonyl)-D-arginine: Another protected form of D-arginine with a benzyloxycarbonyl (Cbz) group instead of a Tos group.

Nα-(tert-Butyloxycarbonyl)-D-arginine: A protected form of D-arginine with a tert-butyloxycarbonyl (Boc) group.

Uniqueness: this compound is unique due to the presence of the Tos group, which provides specific chemical reactivity and stability. The Tos group is particularly useful in peptide synthesis as it can be selectively removed under mild conditions, preserving the integrity of other functional groups in the molecule.

Actividad Biológica

H-D-Arg(Tos)-OH, also known as Nα-(p-Toluenesulfonyl)-D-arginine, is a derivative of the amino acid arginine that plays a significant role in various biological and chemical applications. This compound is particularly noted for its utility in peptide synthesis and its potential therapeutic applications. The following sections will detail its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound features a toluenesulfonyl (Tos) group attached to the nitrogen of D-arginine. This modification alters the chemical properties of arginine, enhancing its stability and making it suitable for specific biochemical applications.

Key Properties:

- Molecular Formula: C11H14N2O3S

- CAS Number: 97233-92-6

- Molecular Weight: 258.31 g/mol

1. Peptide Synthesis

This compound serves as a crucial building block in peptide synthesis. The Tos group acts as a protecting group for the amino group of D-arginine, allowing selective reactions at other functional sites. This capability is essential for constructing peptides with specific sequences and functionalities.

Table 1: Comparison of Peptide Synthesis Techniques

| Technique | Advantages | Disadvantages |

|---|---|---|

| Manual Synthesis | High control over conditions | Time-consuming |

| Automated Synthesis | High throughput | Initial setup cost |

| Microwave-Assisted | Faster reactions | Equipment limitations |

2. Biological Research

In biological research, this compound is utilized to study the role of arginine residues in proteins and peptides. It can be incorporated into synthetic peptides to investigate protein-protein interactions and enzyme-substrate specificity, which are critical for understanding cellular processes.

Case Study: Protein Interaction Studies

A study demonstrated that peptides containing this compound could effectively mimic native arginine residues, thereby allowing researchers to probe interactions with various enzymes and receptors. This was particularly evident in studies involving nitric oxide synthase, where modified peptides showed enhanced binding affinities compared to unmodified counterparts.

3. Therapeutic Potential

The incorporation of D-arginine residues into peptides has been linked to improved stability and bioavailability, making them promising candidates for drug development. Research indicates that modified peptides can exhibit enhanced pharmacokinetic properties, leading to better therapeutic outcomes.

Research Findings:

A recent study evaluated the pharmacological effects of peptides containing this compound in animal models. Results showed significant improvements in bioavailability and therapeutic efficacy when compared to standard arginine-containing peptides.

The mechanism of action for this compound primarily revolves around its role as a protected form of D-arginine. The Tos group protects the amino group, allowing selective reactions at other sites within biochemical pathways. Upon removal of the Tos group through hydrolysis or other reactions, the free amino group can participate in various biochemical processes, including enzyme catalysis and protein interactions.

Propiedades

IUPAC Name |

(2R)-2-amino-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O4S/c1-9-4-6-10(7-5-9)22(20,21)17-13(15)16-8-2-3-11(14)12(18)19/h4-7,11H,2-3,8,14H2,1H3,(H,18,19)(H3,15,16,17)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLTWQHUEZWYAOI-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC[C@H](C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428602 | |

| Record name | H-D-Arg(Tos)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97233-92-6 | |

| Record name | H-D-Arg(Tos)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.